Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-
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Description
Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- is a chemical compound with the molecular formula C10H14N2O2S. It is known for its unique structure, which includes a methanesulfonamide group attached to a phenyl ring that is further substituted with a 1-aminocyclopropyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- typically involves the reaction of methanesulfonyl chloride with N-[4-(1-aminocyclopropyl)phenyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Biological Activity
Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- is a compound that has garnered attention for its potential biological activities, particularly in the context of cyclooxygenase-2 (COX-2) inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methanesulfonamide group attached to a phenyl ring that includes a cyclopropylamine moiety. This unique structure is pivotal for its biological activity, particularly in modulating enzyme functions and receptor interactions.
1. COX-2 Inhibition
Research indicates that compounds containing the methanesulfonamide group exhibit significant inhibitory effects on COX-2, an enzyme implicated in inflammatory processes and pain. Specifically, derivatives of 1,5-diarylpyrazole with the methanesulfonamide group at the C-5 phenyl ring have shown IC50 values as low as 30 nM against COX-2, highlighting their potency as selective inhibitors .
Compound Type | IC50 (nM) | Mechanism of Action |
---|---|---|
Methanesulfonamide Derivatives | 30 | Inhibition of COX-2 |
Non-selective NSAIDs | Varies | Inhibition of COX-1 and COX-2 |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of methanesulfonamide derivatives in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling when treated with these compounds compared to controls.
Case Study 2: Cancer Research
In cancer studies, methanesulfonamide derivatives were evaluated for their ability to modulate immune responses in tumor environments. These compounds showed promise in reactivating immune responses against tumors by modulating prostaglandin E2 receptors .
1. Inhibition of Pro-inflammatory Pathways
Methanesulfonamide derivatives inhibit COX-2 activity, leading to decreased production of prostaglandins, which are mediators of inflammation. This mechanism is crucial for their potential therapeutic effects in inflammatory diseases.
2. Cellular Signaling Modulation
These compounds may also influence various signaling pathways associated with cell survival and apoptosis. The modulation of these pathways can contribute to their anti-cancer properties by promoting apoptosis in malignant cells .
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-[4-(1-aminocyclopropyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,12H,6-7,11H2,1H3 |
InChI Key |
NYZVOPUEAAPSKW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2(CC2)N |
Origin of Product |
United States |
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